![molecular formula C11H6ClF2NO3 B5804580 1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B5804580.png)
1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrrole-2,5-dione, commonly known as CFM-2, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CFM-2 is a potent and selective inhibitor of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in various physiological processes, including pain sensation, inflammation, and thermoregulation.
Mécanisme D'action
CFM-2 acts as an antagonist of 1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrrole-2,5-dione channels by binding to a specific site on the channel and blocking the influx of calcium ions into the cell. 1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrrole-2,5-dione channels are activated by various stimuli, including heat, protons, and capsaicin, and the inhibition of these channels by CFM-2 has been shown to reduce pain sensation and inflammation.
Biochemical and physiological effects:
CFM-2 has been shown to have potent analgesic and anti-inflammatory effects in various animal models of pain and inflammation. CFM-2 has also been shown to reduce body weight gain and improve glucose tolerance in obese mice, suggesting a potential role for 1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrrole-2,5-dione channels in the regulation of metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
CFM-2 is a potent and selective inhibitor of 1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrrole-2,5-dione channels, making it a valuable tool for investigating the role of these channels in various physiological and pathological conditions. However, CFM-2 has some limitations, including its relatively short half-life and the potential for off-target effects at high concentrations.
Orientations Futures
There are several potential future directions for research on CFM-2 and 1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrrole-2,5-dione channels. One area of interest is the development of more potent and selective 1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrrole-2,5-dione channel inhibitors based on the structure of CFM-2. Another area of interest is the investigation of the role of 1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrrole-2,5-dione channels in other physiological processes, such as the regulation of blood pressure and the immune response. Finally, the potential of 1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrrole-2,5-dione channels as a target for the treatment of various diseases, including pain, inflammation, and metabolic disorders, warrants further investigation.
Méthodes De Synthèse
CFM-2 can be synthesized using a multistep process involving the reaction of 4-chloro-2,5-dihydroxybenzoic acid with difluoromethyl chloromethyl ether, followed by the reaction of the resulting intermediate with 4-aminophenol and subsequent cyclization to form the pyrrole-dione core. The final step involves the chlorination of the pyrrole ring to yield CFM-2. The synthesis method has been optimized to yield high purity and yield of CFM-2.
Applications De Recherche Scientifique
CFM-2 has been extensively used in scientific research to investigate the role of 1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrrole-2,5-dione channels in various physiological and pathological conditions. 1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrrole-2,5-dione channels are known to be involved in pain sensation, inflammation, and thermoregulation, and CFM-2 has been shown to be a potent and selective inhibitor of these channels. CFM-2 has been used to investigate the role of 1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrrole-2,5-dione channels in neuropathic pain, inflammatory pain, and cancer pain. CFM-2 has also been used to study the role of 1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrrole-2,5-dione channels in thermoregulation and to investigate the potential of 1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrrole-2,5-dione channels as a target for the treatment of obesity.
Propriétés
IUPAC Name |
1-[4-[chloro(difluoro)methoxy]phenyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF2NO3/c12-11(13,14)18-8-3-1-7(2-4-8)15-9(16)5-6-10(15)17/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZGETZJOORODF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=CC2=O)OC(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[Chloro(difluoro)methoxy]phenyl]pyrrole-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{[(diallylamino)carbonothioyl]amino}benzoate](/img/structure/B5804502.png)
![methyl (4-{[(4-methylbenzyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5804509.png)
![1-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5804516.png)

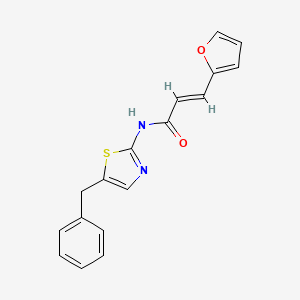

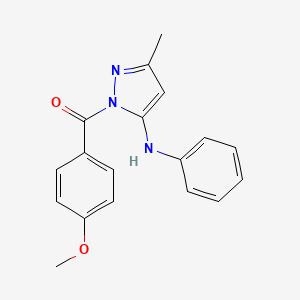

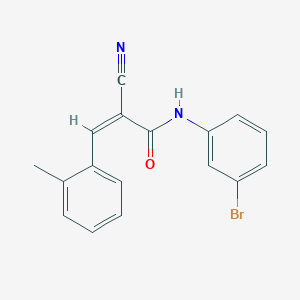

![ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B5804568.png)
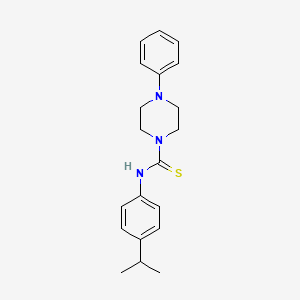
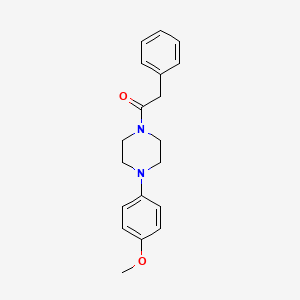
![{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5804624.png)